The molecular structure of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-(4-methylphenyl)methanesulfonamide has been elucidated through X-ray crystallography. [] This analysis confirmed the presence of key structural features, including the benzimidazole ring system, the sulfonamide moiety, and the 4-methylphenyl substituent. The crystal structure provides valuable insights into the spatial arrangement of atoms and functional groups, which can be crucial for understanding the compound's interactions with biological targets and its potential applications in scientific research.
While the specific mechanism of action of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-(4-methylphenyl)methanesulfonamide is not detailed in the provided papers, its structural features suggest potential interactions with various biological targets. The benzimidazole core is a privileged scaffold found in numerous bioactive molecules, while the sulfonamide group is known to interact with enzymes and receptors. [] Therefore, this compound may exhibit its effects through binding to and modulating the activity of specific proteins or enzymes.
One of the primary research applications identified for N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-(4-methylphenyl)methanesulfonamide is its potential to inhibit the TRIM24 PHD-bromodomain. [, ] This protein complex plays a crucial role in transcriptional regulation and has been implicated in various cellular processes, including cancer development. [, ] Understanding the interaction between N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-(4-methylphenyl)methanesulfonamide and TRIM24 PHD-bromodomain could offer valuable insights into novel therapeutic strategies for diseases like cancer.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8